![molecular formula C6H6F2O B2956972 1,1-Difluorospiro[2.3]hexan-5-one CAS No. 2306275-03-4](/img/structure/B2956972.png)
1,1-Difluorospiro[2.3]hexan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluorospiro[2.3]hexan-5-one is a chemical compound with the CAS Number: 2306275-03-4 . It has a molecular weight of 132.11 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6F2O/c7-6(8)3-5(6)1-4(9)2-5/h1-3H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature for this compound is -10 degrees .Scientific Research Applications
Synthesis and Structural Applications
Synthesis of Diazaspirohexanes
A study by Pancholi et al. (2018) described the synthesis of 4,5-Diazaspiro[2.3]hexanes through the addition of dihalocarbene across the exocyclic double bond of 3-alkylidene-1,2-diazetidines. This process, using difluorocarbene, leads to spirocycles with high yields and demonstrates a method for creating structurally unique compounds.
Spirocyclic Compound Rearrangement
Donskaya and Lukovskii (1991) discovered that 5,5-Dichloro-6-bromospiro[2.3]hexan-4-one can be produced by reacting (bromomethylene)cyclopropane with dichloroketene and can rearrange into different compounds under specific conditions. This study, detailed in their publication, contributes to the understanding of the flexibility and potential applications of spirocyclic compounds.
Ring-Opening Reactions and Potential Applications
- Directed Ring-Opening of Dioxaspirohexanes: Research by Taboada et al. (2003) explored the ring-opening reactions of 1,5-Dioxaspiro[3.2]hexanes with heteroatom nucleophiles. They found that specific Lewis acidic nucleophiles could lead to the formation of 2,2-disubstituted oxetanes. This research is significant for understanding how to manipulate these compounds for potential applications in synthesis and chemical reactions.
Electron Transport and Uncoupling Effects
- Electron Transport Uncoupling by Fluorocarbons: A study by Ullrich and Diehl (1971) found that perfluoro-n-hexane, a related fluorocarbon, does not undergo hydroxylation by the microsomal monooxygenation system in liver microsomes. Instead, it forms an enzyme-substrate complex, stimulating NADPH oxidation and uncoupling electron transport from monooxygenation. This research contributes to understanding how fluorocarbons can affect biological systems at the molecular level.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
properties
IUPAC Name |
2,2-difluorospiro[2.3]hexan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2O/c7-6(8)3-5(6)1-4(9)2-5/h1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFBMXCLMFITBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC12CC2(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.